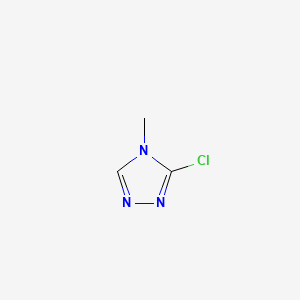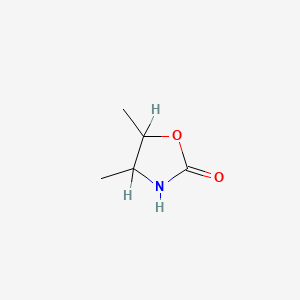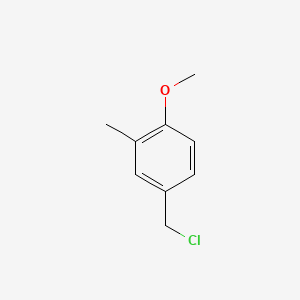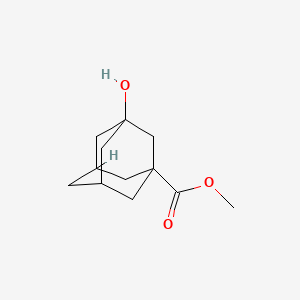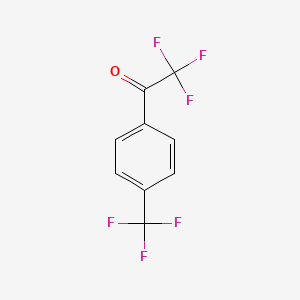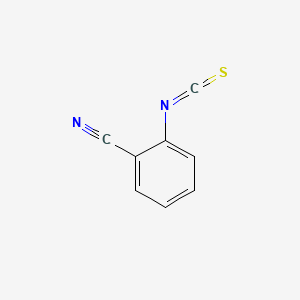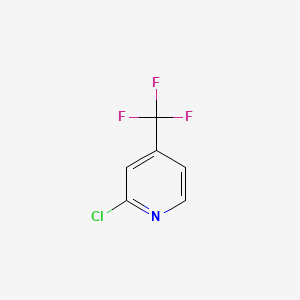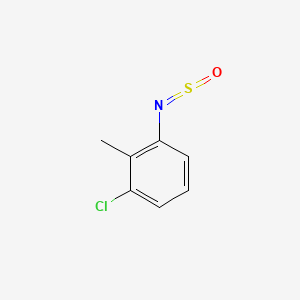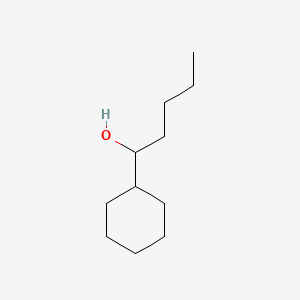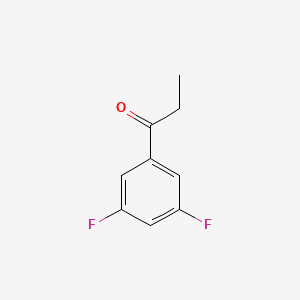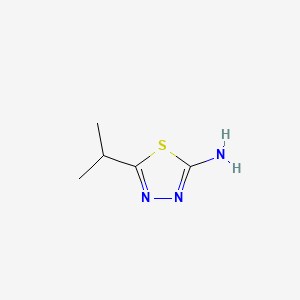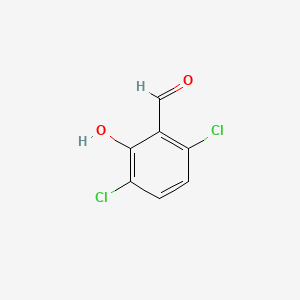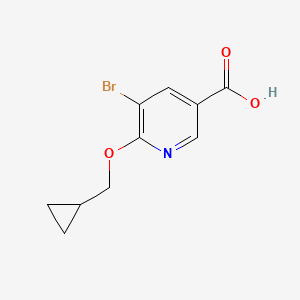
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Activity
Nicotinic acid derivatives, including compounds similar to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, have been explored for their potential as herbicides. Research has shown that certain nicotinic acid analogs exhibit significant herbicidal activity against various plant species. For example, a study by Chen Yu et al. (2021) discovered that N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid, demonstrated excellent herbicidal activity, suggesting that modifications to the nicotinic acid structure, such as the introduction of a bromo group and a cyclopropylmethoxy group, could yield compounds with valuable herbicidal properties.
Parkinson's Disease Treatment
Nicotinic acid derivatives have also been investigated for their potential therapeutic applications in neurological disorders, such as Parkinson's Disease. The study by J. A. Abin-Carriquiry et al. (2008) highlights the effects of nicotinic agonists, including halogenated derivatives of cytisine (similar in structural modification to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid), on dopaminergic pathways, indicating a potential for such compounds in mitigating symptoms and progression of Parkinson's Disease.
Industrial Applications
The synthesis and industrial application of nicotinic acid and its derivatives have been subjects of research due to their significance in various biochemical processes and pharmaceutical applications. The work by Dawid Lisicki et al. (2022) reviews methods for the ecological production of nicotinic acid, emphasizing the need for green chemistry approaches in its synthesis. This context could extend to derivatives like 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, which might have specific industrial uses, including as intermediates in the synthesis of more complex molecules.
Propiedades
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDUCEMRFZUCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610832 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid | |
CAS RN |
912454-38-7 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


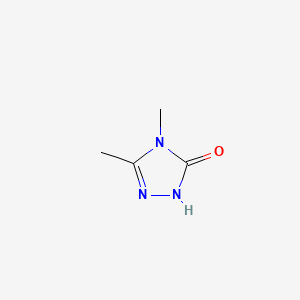
![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)
